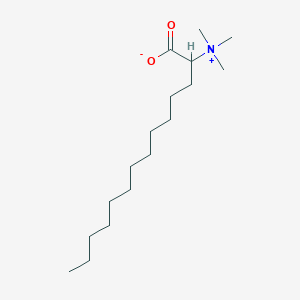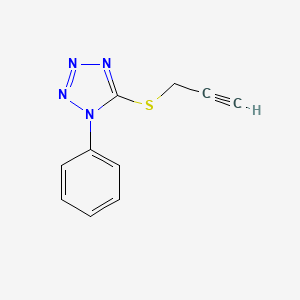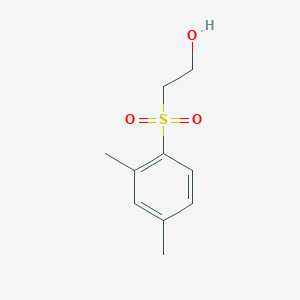
Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Piperidino-2’,3’-dideoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine.
Protection of Functional Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.
Formation of 2’,3’-Dideoxyadenosine: The protected adenosine undergoes a deoxygenation reaction to form 2’,3’-dideoxyadenosine.
Introduction of Piperidine Ring: The 2’-position is then functionalized with a piperidine ring through nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product, 2’-Piperidino-2’,3’-dideoxyadenosine.
Industrial Production Methods
Industrial production of 2’-Piperidino-2’,3’-dideoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Piperidino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the adenine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring or adenine base.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups attached to the piperidine ring or adenine base.
Wissenschaftliche Forschungsanwendungen
2’-Piperidino-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2’-Piperidino-2’,3’-dideoxyadenosine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring enhances its binding affinity and specificity, leading to modulation of biological pathways. This compound can inhibit viral replication by interfering with nucleic acid synthesis and can induce apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the piperidine ring and has different biological activity.
2’-Fluoro-2’,3’-dideoxyadenosine: Contains a fluorine atom instead of a piperidine ring.
2’-Amino-2’,3’-dideoxyadenosine: Has an amino group at the 2’-position.
Uniqueness
2’-Piperidino-2’,3’-dideoxyadenosine is unique due to the presence of the piperidine ring, which enhances its chemical stability and biological activity. This structural modification allows for improved interactions with molecular targets, making it a valuable compound in drug design and development.
Eigenschaften
CAS-Nummer |
134934-51-3 |
|---|---|
Molekularformel |
C15H22N6O2 |
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-piperidin-1-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C15H22N6O2/c16-13-12-14(18-8-17-13)21(9-19-12)15-11(6-10(7-22)23-15)20-4-2-1-3-5-20/h8-11,15,22H,1-7H2,(H2,16,17,18)/t10-,11+,15+/m0/s1 |
InChI-Schlüssel |
GZHKLXHXQJAJBT-FIXISWKDSA-N |
Isomerische SMILES |
C1CCN(CC1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |
Kanonische SMILES |
C1CCN(CC1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















